LY 2228820-d9

Bioanalysis LC-MS/MS Method Validation

LY 2228820-d9 is a +9 Da stable isotope-labeled internal standard essential for LC-MS/MS quantification of Ralimetinib. Its perfect co-elution corrects matrix effects and ionization variability, enabling validated bioanalysis per global health authority guidelines. Use for pharmacokinetic, TDM, and ADME studies. Generic substitution is scientifically unsound.

Molecular Formula C₂₆H₂₈D₉FN₆O₆S₂
Molecular Weight 621.79
Cat. No. B1158651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 2228820-d9
Synonyms5-[2-(1,1-Dimethylethyl-d9)-5-(4-fluorophenyl)-1H-imidazol-4-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine Dimethanesulfonate; 
Molecular FormulaC₂₆H₂₈D₉FN₆O₆S₂
Molecular Weight621.79
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY 2228820-d9: The Deuterated p38 MAPK Inhibitor Internal Standard for Precision LC-MS/MS Quantification


LY 2228820-d9 is the deuterated isotopologue of Ralimetinib (LY2228820), a potent, ATP-competitive inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs) [1]. Unlike its parent compound, which is a clinical-stage antineoplastic agent, the -d9 variant is synthesized with nine deuterium atoms replacing nine protium atoms on a tert-butyl moiety, increasing its molecular weight from 420.53 g/mol (free base) or 612.74 g/mol (dimesylate) to 621.79 g/mol (dimesylate-d9) . This isotopic labeling fundamentally alters the compound's primary utility: LY 2228820-d9 is not intended for therapeutic or direct biological pathway modulation, but instead functions as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of Ralimetinib in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Ralimetinib or Other p38 Inhibitors Cannot Substitute for LY 2228820-d9 in Bioanalytical Workflows


In LC-MS/MS quantification of Ralimetinib (LY2228820), using the unlabeled parent compound or a structurally distinct p38 MAPK inhibitor as an internal standard introduces significant quantitative inaccuracy. An ideal internal standard must co-elute with the analyte to correct for matrix effects and ionization variability [1]. The unlabeled parent compound cannot be distinguished from the analyte by mass spectrometry, leading to signal overlap and inability to quantify the true analyte concentration. Conversely, other p38 inhibitors (e.g., SB 202190, Pamapimod) have different chemical structures, leading to divergent chromatographic retention times and distinct ionization efficiencies, which fail to normalize matrix effects and can produce biased results [2]. LY 2228820-d9, with its nine deuterium atoms, provides a +9 Da mass shift that is cleanly resolved in MS/MS analysis, yet its physicochemical properties (e.g., lipophilicity, retention time) are virtually identical to the unlabeled analyte, ensuring perfect co-elution and accurate matrix effect correction . This isotopic similarity is a mandatory requirement for validated bioanalytical methods per regulatory guidance, making generic substitution scientifically unsound and procedurally non-compliant.

Quantitative Differentiation of LY 2228820-d9 vs. Alternatives for LC-MS/MS Method Validation


Matrix Effect Compensation: LY 2228820-d9 vs. Structurally Unrelated Internal Standard

LY 2228820-d9 provides superior matrix effect compensation compared to a structurally unrelated internal standard. In a typical bioanalytical method for Ralimetinib in human plasma, the use of a non-deuterated, structurally distinct compound (e.g., a benzodiazepine) as internal standard results in significant variability in the analyte-to-internal standard peak area ratio due to differential ion suppression/enhancement. Class-level inference from FDA guidance and established analytical chemistry principles indicates that a stable isotope-labeled internal standard, such as a deuterated analog, corrects for these matrix effects far more effectively, ensuring accuracy and precision within the ±15% (±20% at LLOQ) acceptance criteria for bioanalytical methods [1].

Bioanalysis LC-MS/MS Method Validation

Chromatographic Co-Elution: LY 2228820-d9 vs. Unlabeled Parent Compound

LY 2228820-d9 exhibits near-identical chromatographic retention time to its unlabeled counterpart, Ralimetinib. In contrast, the unlabeled parent compound (Ralimetinib) cannot function as an internal standard due to identical mass, preventing mass spectrometric differentiation from the analyte in the sample [1]. The deuterium substitution in LY 2228820-d9 has a negligible effect on lipophilicity, resulting in a retention time (RT) that is virtually identical to the non-deuterated drug (e.g., RT difference typically <0.05 minutes under standard reversed-phase LC conditions). This co-elution is a critical prerequisite for a valid internal standard, ensuring that both analyte and standard experience identical ionization conditions within the electrospray source, thereby correcting for ion suppression or enhancement .

Chromatography LC-MS/MS Isotopic Labeling

Mass Spectrometric Selectivity: LY 2228820-d9 vs. Alternative Labeling Strategies

LY 2228820-d9 provides a +9 Dalton mass shift (from d0-analyte) via nine deuterium atoms. This specific labeling offers a significant advantage in mass spectrometric selectivity compared to internal standards with fewer labels (e.g., a +3 Da or +5 Da shift). A larger mass difference minimizes isotopic cross-talk where the natural abundance isotopic peaks of the analyte (M+1, M+2, etc.) overlap with the mass window selected for the internal standard, a common source of nonlinearity at low analyte concentrations [1]. While the exact +9 Da shift is a design choice, the key differentiator is that it provides a clean, baseline-resolved mass channel for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions. This is superior to a hypothetical +3 Da shift, which would be more prone to interference from the analyte's natural abundance 13C2 or 34S peaks .

Mass Spectrometry Selectivity Isotopic Purity

Metabolic Pathway Differentiation: LY 2228820-d9 vs. Unlabeled Ralimetinib

LY 2228820-d9, with deuterium located on a tert-butyl moiety, can serve as a metabolic probe to investigate potential kinetic isotope effects (KIE) or to distinguish it from the unlabeled drug in in vitro metabolism studies. Unlabeled Ralimetinib and the deuterated analog will be processed by the same metabolic enzymes (e.g., CYP450s), but the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can result in a slower rate of metabolism for reactions involving cleavage of the C-D bond, leading to a measurable difference in metabolic stability or metabolite formation [1]. For example, if a major metabolic pathway involves oxidation of the tert-butyl group, the half-life (t1/2) of LY 2228820-d9 in human liver microsomes may be extended compared to unlabeled Ralimetinib, with a quantifiable intrinsic clearance (CLint) difference.

Drug Metabolism Pharmacokinetics Kinetic Isotope Effect

Pharmacological Inactivity: LY 2228820-d9 vs. Parent Compound

LY 2228820-d9 is intended exclusively for analytical use and is not a drug substance. Its deuterium labeling does not alter its binding affinity for p38 MAPK, but its intended use case dictates that its pharmacological activity is irrelevant and, in some contexts, undesirable. In contrast, the unlabeled parent compound, Ralimetinib, is a potent p38α/β inhibitor with IC50 values of 5.3 nM and 3.2 nM, respectively [1]. This potent activity can confound results in cell-based assays or in vivo studies if an internal standard is inadvertently introduced at pharmacologically active concentrations. The use of LY 2228820-d9, which is added at low, constant concentrations in analytical workflows, eliminates the risk of introducing unintended biological activity that could skew experimental outcomes.

Pharmacology Internal Standard Safety

Regulatory Alignment: LY 2228820-d9 vs. Non-Stable Isotope Labeled Internal Standards

Regulatory guidance from the U.S. FDA and European Medicines Agency (EMA) strongly recommends, and in practice expects, the use of a stable isotope-labeled internal standard (SIL-IS) for the quantification of small-molecule drugs in biological matrices [1]. LY 2228820-d9, as a deuterated analog, directly fulfills this recommendation. The use of non-isotopically labeled alternatives, such as structural analogs, often requires extensive justification and demonstration of equivalence in method validation, which can be a significant regulatory hurdle. This is particularly true for multi-analyte panels or when the method is intended for submission in support of a New Drug Application (NDA) or Biologics License Application (BLA).

Regulatory Compliance Bioanalysis Method Validation

Primary Application Scenarios for LY 2228820-d9 in Drug Development and Clinical Research


Validated LC-MS/MS Bioanalysis of Ralimetinib in Pharmacokinetic Studies

LY 2228820-d9 is the definitive internal standard for developing and validating quantitative LC-MS/MS methods to measure Ralimetinib concentrations in plasma, serum, urine, and tissue homogenates. Its use is essential for generating precise and accurate pharmacokinetic (PK) parameters (Cmax, AUC, t1/2, CL, Vd) in preclinical toxicology studies and clinical trials (Phases I-III). The +9 Da mass shift and co-elution ensure robust correction for matrix effects, enabling method validation within the stringent ±15% accuracy and precision limits mandated by global health authorities [1].

Therapeutic Drug Monitoring (TDM) Assay Development

In a clinical setting, LY 2228820-d9 can be used to develop and run TDM assays. TDM is crucial for personalized medicine, ensuring patients achieve therapeutic drug levels while avoiding toxicity. The high selectivity of the deuterated internal standard allows for reliable quantification of Ralimetinib even in patient samples with complex polypharmacy backgrounds. This supports clinical decision-making for dose adjustments, improving patient outcomes and safety in oncology trials where Ralimetinib is administered [2].

In Vitro ADME & Drug-Drug Interaction (DDI) Studies

Researchers utilize LY 2228820-d9 for precise quantitation of the parent drug in in vitro absorption, distribution, metabolism, and excretion (ADME) assays. For instance, it is used to measure the depletion of Ralimetinib in metabolic stability assays using liver microsomes or hepatocytes to calculate intrinsic clearance. Its isotopic distinction from the unlabeled drug also makes it a valuable tool for investigating potential kinetic isotope effects (KIEs) that can reveal the mechanism of metabolic enzyme action on specific parts of the molecule [3].

Bioequivalence and Formulation Bridging Studies

For generic drug applications or when a drug formulation is changed (e.g., from capsule to tablet), bioequivalence studies are required. LY 2228820-d9 enables the high-throughput, accurate quantification of Ralimetinib in hundreds to thousands of clinical samples from these crossover studies. Its use as a stable isotope-labeled internal standard is the regulatory expectation and provides the analytical rigor needed to demonstrate that two formulations are therapeutically equivalent, a critical step for market approval of new dosage forms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 2228820-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.